4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
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Overview
Description
4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-2H-chromen-2-one and 3-fluorophenylmethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Coupling Reaction: The key step involves the coupling of 4-ethyl-2H-chromen-2-one with 3-fluorophenylmethanol, facilitated by a catalyst (e.g., palladium acetate) under an inert atmosphere (e.g., nitrogen).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under the influence of oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 6-ETHYL-3-(4-FLUOROPHENYL)-7-METHOXY-4H-CHROMEN-4-ONE
- E-7-FLUORO-2-(4-METHOXY-3-(TRIFLUOROMETHYL)BENZYLIDENE)-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE
Uniqueness
4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its fluorine substitution, in particular, can enhance its stability and bioactivity compared to other similar compounds.
Properties
IUPAC Name |
4-ethyl-7-[(3-fluorophenyl)methoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO3/c1-2-13-9-18(20)22-17-10-15(6-7-16(13)17)21-11-12-4-3-5-14(19)8-12/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRFEZAIVGQJIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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